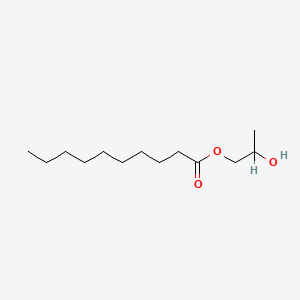

Propylene glycol 1-caprate

描述

Overview of Monoester Chemistry and Significance within Glycol Derivatives

Monoesters of glycols, such as propylene (B89431) glycol 1-caprate, are characterized by the esterification of one of the hydroxyl groups of a glycol molecule with a fatty acid. google.com This chemical modification results in an amphiphilic molecule with both polar and non-polar regions. The presence of a free hydroxyl group on the propylene glycol backbone distinguishes monoesters from their diester counterparts and is crucial to their chemical behavior and functionality. ugr.es

The significance of glycol monoesters lies in their ability to act as non-ionic surfactants and emulsifiers. Their amphiphilic nature allows them to reduce interfacial tension between immiscible liquids, such as oil and water, stabilizing emulsions. researchgate.net The balance between the hydrophilic (glycol) and lipophilic (fatty acid) portions of the molecule, often quantified by the hydrophile-lipophile balance (HLB) value, determines their specific emulsifying properties. In the context of glycol derivatives, monoesters are fundamental building blocks for the synthesis of more complex polymers and materials. researchgate.net The reactivity of the remaining hydroxyl group allows for further chemical modifications, leading to the creation of a wide array of functionalized molecules with tailored properties for specific applications. chemicalbook.com

The synthesis of propylene glycol monoesters can be achieved through several routes, including direct esterification of propylene glycol with a fatty acid or transesterification of triglycerides with propylene glycol. google.combakerpedia.com Chemical synthesis often employs acid or alkaline catalysts at elevated temperatures. google.combakerpedia.com More recently, enzymatic synthesis using lipases has gained significant attention in academic research. acs.orgvdu.lt This biocatalytic approach offers several advantages, including higher specificity, milder reaction conditions, and the potential for producing a purer product with fewer byproducts. acs.org Studies have shown that lipases, such as those from Pseudomonas cepacia, can effectively catalyze the transesterification process to produce propylene glycol monoesters. acs.org The yield and selectivity of the enzymatic synthesis can be influenced by various factors, including the choice of enzyme, solvent, temperature, and the molar ratio of reactants. acs.org

Interactive Data Table: Comparison of Synthesis Methods for Propylene Glycol Monoesters

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Acid or alkaline catalysts (e.g., sodium hydroxide) google.com | Lipases (e.g., from Pseudomonas cepacia) acs.org |

| Reaction Conditions | High temperatures (350-450°F) google.com | Milder temperatures (e.g., 40°C) acs.org |

| Byproducts | Can produce a mixture of mono- and diesters, as well as monoglycerides (B3428702) and diglycerides google.com | Generally more specific, leading to fewer byproducts and higher purity |

| Purity | Crude product requires purification to separate desired monoester bakerpedia.com | Can achieve high conversion rates (e.g., 96%) to the monoester |

Interdisciplinary Relevance of Propylene Glycol 1-Caprate in Chemical Science

The unique properties of this compound make it a compound of interest across various disciplines within chemical science. Its applications are not limited to a single field but extend to materials science, pharmaceuticals, and analytical chemistry.

In materials science , propylene glycol esters, including the caprate derivative, are investigated for their potential use in the formulation of novel materials. Their amphiphilic nature makes them suitable for creating self-assembling systems, such as micelles and vesicles, which have applications in drug delivery and nanotechnology. The ability to act as a plasticizer in polymer formulations is another area of research.

In the pharmaceutical sciences , this compound is studied for its role as an excipient in drug formulations. ontosight.ai It can act as a solubilizer, enhancing the dissolution and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). ontosight.ai Research has explored its potential as a penetration enhancer in topical and transdermal drug delivery systems, facilitating the transport of drugs across the skin barrier. cir-safety.orgnih.gov For instance, studies have investigated its ability to improve the intestinal absorption of insulin. nih.gov

In analytical chemistry , the analysis and characterization of propylene glycol esters are crucial for quality control and formulation development. Gas chromatography (GC) is a primary technique for the determination of propylene glycol and its esters. cdc.gov The methods often involve derivatization followed by detection using a flame ionization detector (FID) or mass spectrometry (MS). cdc.gov Chromatographic methods are essential for separating and quantifying monoesters from diesters and other related compounds in a mixture. nih.gov

Interactive Data Table: Research Applications of this compound

| Field of Chemical Science | Specific Application/Area of Study | Key Research Findings |

| Materials Science | Development of nanoemulsions for drug delivery. nih.gov | Can be used as an oil phase in the formation of stable nanoemulsions for delivering anticancer agents like plumbagin. nih.gov |

| Pharmaceutical Science | Enhancing the intestinal absorption of drugs. nih.gov | Propylene glycol caprylate has been shown to significantly enhance the intestinal absorption of insulin. nih.gov |

| Pharmaceutical Science | Use as a solubilizer and emulsifier in drug formulations. shodex.com | It is widely used in pharmaceutical preparations to dissolve and stabilize active ingredients. shodex.com |

| Analytical Chemistry | Development of analytical methods for quantification. shodex.com | HPLC methods have been established for the assay of propylene glycol monocaprylate according to pharmacopeial standards. shodex.com |

Current State of Scholarly Research on this compound

Current academic research on this compound and related monoesters is focused on several key areas. A significant trend is the continued exploration of green and sustainable synthesis methods, with a strong emphasis on enzymatic catalysis. acs.org Researchers are investigating new and more efficient lipase (B570770) sources and optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. acs.orgvdu.lt

Another major area of research is the application of propylene glycol esters in advanced drug delivery systems. nih.gov Studies are delving into the mechanisms by which these compounds enhance drug permeation across biological membranes, with a focus on their interactions with the lipid bilayers of cells. nih.gov The formulation of nanoemulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) containing this compound is a particularly active area of investigation. nih.gov

Furthermore, there is ongoing research into the physicochemical properties of propylene glycol esters and their behavior in complex systems. researchgate.net This includes studies on their phase behavior, self-assembly in aqueous solutions, and interactions with other components in a formulation, such as polymers and other surfactants. researchgate.net A deeper understanding of these fundamental properties is crucial for designing more effective and stable formulations for various applications.

While much is known about the general properties of propylene glycol esters, there is still a need for more detailed research specifically on this compound. This includes more extensive data on its toxicological profile, its environmental fate, and its specific interactions at a molecular level in biological systems. Further research in these areas will contribute to a more comprehensive understanding of this versatile compound and expand its potential applications in science and technology.

属性

IUPAC Name |

2-hydroxypropyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-11-12(2)14/h12,14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDSZANDZBCBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431194 | |

| Record name | Decanoic acid, 2-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88357-29-3 | |

| Record name | Propylene glycol 1-caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088357293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENE GLYCOL 1-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E3712XI7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Biocatalytic Production of Propylene Glycol 1 Caprate

Chemical Esterification Routes for Propylene (B89431) Glycol 1-Caprate

Chemical synthesis of propylene glycol monoesters, including propylene glycol 1-caprate, can be achieved through several pathways. The most common commercial methods are direct esterification of propylene glycol with a fatty acid and interesterification of triglycerides with propylene glycol. google.com

Direct Esterification: This process involves reacting propylene glycol with capric acid. google.com Under typical conditions, this reaction yields a mixture containing approximately 55% to 60% of the desired propylene glycol monoester. google.com The remainder of the product is composed of diesters and unreacted starting materials. google.com A significant drawback of this method is the relatively high cost of fatty acids compared to triglycerides, making it a less common choice for large-scale industrial production. google.com

Other chemical routes for producing propylene glycol fatty acid esters include:

Reaction of propylene glycol with fatty acid esters (e.g., methyl or ethyl esters). google.com

Reaction of propylene oxide with a fatty acid, which results in a mixture of monoester isomers. google.com

Reaction of propylene glycol with an acid chloride of a fatty acid. google.com

Interesterification (Transesterification): This is the more prevalent commercial method for producing propylene glycol monoesters. google.com It involves reacting triglycerides with propylene glycol at high temperatures, typically between 350° to 450° F (177° to 232° C), in the presence of a catalyst such as sodium hydroxide. google.com The resulting crude product is a complex mixture containing propylene glycol mono- and diesters, as well as monoglycerides (B3428702) and diglycerides. google.com

A patented process describes a transesterification reaction involving a polyol (like propylene glycol) and a triglyceride oil in the presence of a catalyst at temperatures ranging from 180°C to 280°C under an inert atmosphere. google.com This process aims to produce a monoester mixture with a desirable composition and color. google.com Catalysts such as potassium acetate (B1210297) can be used, and the reaction is followed by neutralization and purification steps, including stripping to remove excess reactants. google.com

Enzymatic Synthesis of this compound

Enzymatic synthesis, or biocatalysis, presents a greener alternative to traditional chemical methods for producing this compound. This approach typically utilizes lipases to catalyze the esterification reaction under milder conditions, offering higher selectivity and potentially reducing by-product formation.

Lipases are the primary enzymes used for the synthesis of propylene glycol fatty acid esters due to their ability to catalyze esterification reactions. The choice of lipase (B570770) is crucial as it influences the reaction's efficiency and the final product composition. Lipases derived from various microbial sources have been investigated for this purpose.

For instance, lipases from Candida cylindracea have been used to synthesize propylene glycol fatty acid esters from fatty acids or their lower alcohol esters and propylene glycol. googleapis.com Thermostable immobilized lipases are particularly advantageous as they can be reused and often exhibit enhanced stability under reaction conditions. googleapis.com The selection of a suitable lipase is a critical step in developing an efficient enzymatic process for producing polyol fatty acid monoesters with high yield and purity. googleapis.com

To maximize the yield and selectivity of this compound in enzymatic synthesis, several reaction parameters must be optimized. These include temperature, substrate molar ratio, enzyme loading, and the presence of a solvent.

A study on the synthesis of propylene glycol monomyristate using an immobilized lipase (sp-382) demonstrated that the reaction could achieve a high ester synthesis ratio. googleapis.com In this example, 0.46 g of methyl capronate, 0.98 g of glycerol, 5 ml of tertiary butyl alcohol, 100 mg of immobilized lipase, and 1 g of molecular sieve 3A were reacted at 70°C for 4 hours. googleapis.com The presence of a secondary or tertiary alcohol as a solvent can be beneficial as it helps to dissolve the reactants and can lead to a more efficient synthesis of the monoester. googleapis.com The amount of lipase used is also a key factor, with quantities ranging from 1 to 10,000 parts by weight based on 100 parts by weight of the fatty acid or its ester being suggested. googleapis.com

The following table summarizes the reaction conditions from a representative enzymatic synthesis of a propylene glycol monoester:

| Parameter | Value |

| Reactant 1 | Methyl Capronate (0.46 g) |

| Reactant 2 | Glycerol (0.98 g) |

| Solvent | Tertiary Butyl Alcohol (5 ml) |

| Biocatalyst | Immobilized Lipase sp-382 (100 mg) |

| Dehydrating Agent | Molecular Sieve 3A (1 g) |

| Temperature | 70°C |

| Reaction Time | 4 hours |

| Ester Synthesis Ratio | 92.8% |

| Product Composition | 90.7% Propylene Glycol Monomyristate, 2.1% Propylene Glycol Dimyristate |

Note: This data is for the synthesis of propylene glycol monomyristate, but illustrates typical conditions for enzymatic monoester production. googleapis.com

The enzymatic synthesis of this compound by lipase-catalyzed esterification is essentially the reverse of hydrolysis. googleapis.com Lipases, under specific conditions (e.g., low water content), can effectively synthesize esters from an alcohol and a carboxylic acid. googleapis.com

The general mechanism involves the formation of an acyl-enzyme intermediate. First, the capric acid binds to the active site of the lipase. The catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate residues) in the lipase's active site facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the capric acid. This results in the formation of a tetrahedral intermediate, which then collapses to release water and form a covalent acyl-enzyme complex.

In the second step, the propylene glycol molecule acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the this compound and regenerate the free enzyme, ready for another catalytic cycle. The use of molecular sieves or a vacuum can help to remove the water produced during the reaction, thereby shifting the equilibrium towards ester synthesis and increasing the product yield.

Following both chemical and enzymatic synthesis, the crude product is a mixture that requires purification to isolate the this compound. The purification strategy depends on the synthetic route and the nature of the impurities.

For products obtained from the interesterification of triglycerides, the crude mixture contains propylene glycol mono- and diesters, monoglycerides, diglycerides, and unreacted starting materials. google.com Purification often involves neutralization of the catalyst, typically with an acid like phosphoric acid, followed by separation of the excess propylene glycol. google.com Further purification steps may include deodorization and salt removal. google.com Molecular distillation is a technique that can be employed to separate the monoesters from the other components of the reaction mixture. fao.orgfao.org

In the case of enzymatic synthesis, the downstream processing can be simpler due to the higher selectivity of the reaction. The immobilized enzyme can be easily removed from the reaction mixture by filtration for reuse. The remaining mixture, containing the product, unreacted substrates, and solvent, can then be purified. Techniques such as vacuum distillation can be used to remove the solvent and any volatile unreacted starting materials. Further purification to separate the monoester from any diester by-product may be achieved through chromatographic methods if a very high purity product is required.

Advanced Analytical Characterization and Structural Elucidation of Propylene Glycol 1 Caprate

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating propylene (B89431) glycol 1-caprate from related substances, such as the diester, free propylene glycol, and free capric acid.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of propylene glycol monoesters, a derivatization step is often employed to increase volatility and improve peak shape.

Methodology and Findings:

A common approach involves the silylation of the sample. The sample, containing propylene glycol 1-caprate, is dissolved in a suitable solvent like pyridine. A silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), is then added to convert the free hydroxyl group of the monoester into a trimethylsilyl (B98337) ether. fao.org This derivatization step significantly enhances the volatility of the compound, making it amenable to GC analysis. fao.org

The derivatized sample is then injected into a gas chromatograph equipped with a flame ionization detector (FID). A capillary column, such as one coated with a 95% methyl- 5% phenyl silicone stationary phase, is typically used for the separation. fao.org The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the elution of all components. fao.org

The FID is a sensitive detector that responds to organic compounds as they elute from the column, generating a signal proportional to the amount of substance present. Quantification is typically performed using an internal standard method. google.com For instance, heptadecane (B57597) can be used as an internal standard, and its known concentration allows for the accurate determination of the this compound concentration in the sample. google.com

Typical GC-FID Parameters:

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5), 12-25 m length, 0.25-0.35 mm i.d., 0.1-0.2 µm film thickness fao.org |

| Injection Mode | Split or on-column fao.org |

| Injector Temperature | 320 °C (for split injection) fao.org |

| Oven Program | Initial temperature 50-60 °C, ramp rate 10 °C/min, final temperature 350 °C fao.org |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 400 °C fao.org |

| Carrier Gas | Helium fao.org |

| Derivatization | Silylation with BSTFA and TMCS fao.org |

The retention time for derivatized propylene glycol monoesters would be expected to be in the range of 20-30 minutes under such conditions, with propylene glycol eluting much earlier (around 6 minutes). google.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of less volatile and thermally labile compounds like propylene glycol esters.

Methodology and Findings:

Propylene glycol monocaprylate, a closely related compound, can be analyzed using a normal-phase or reversed-phase HPLC system. A common method, as outlined in the United States Pharmacopeia (USP), utilizes a gel permeation chromatography (GPC) column (L21 packing) with a refractive index (RI) detector. drugfuture.comshodex.com The mobile phase is typically tetrahydrofuran. drugfuture.com This method allows for the separation of the monoester from the diester and free propylene glycol, with the order of elution being diester, monoester, and then propylene glycol. drugfuture.com

Typical HPLC Parameters (based on USP method for Propylene Glycol Monocaprylate):

| Parameter | Value |

| Column | L21 packing (e.g., GPC column), 7-8 mm i.d. x 30-60 cm length, 5 µm particle size drugfuture.comshodex.com |

| Mobile Phase | Tetrahydrofuran drugfuture.com |

| Flow Rate | Approximately 1 mL/min drugfuture.com |

| Detector | Refractive Index (RI) drugfuture.com |

| Column Temperature | 40 °C drugfuture.com |

Coupled Chromatographic Methods (e.g., GC-MS, LC-MS/MS)

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both quantification and structural confirmation.

GC-MS:

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. After separation on the GC column as described in section 3.1.1, the eluting compounds enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and then fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for the unambiguous identification of this compound. The fragmentation pattern can also provide valuable structural information.

LC-MS/MS:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique. An LC system separates the components of the mixture, which are then introduced into a tandem mass spectrometer. In the mass spectrometer, the parent ion of interest (in this case, the molecular ion or a characteristic adduct of this compound) is selected and then fragmented. The resulting daughter ions are detected, providing a highly specific and sensitive method for quantification. celerion.com While direct LC-MS/MS methods for this compound are not extensively published, the technique has been successfully applied to the analysis of propylene glycol itself, often after derivatization to enhance ionization efficiency. nih.gov

Spectroscopic Methods for Molecular Analysis

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would show characteristic signals for the protons in the propylene glycol and capric acid moieties. Based on the known spectrum of propylene glycol and the expected effects of esterification, the following proton chemical shifts (δ) can be predicted:

Propylene Glycol Moiety: The methyl group (CH₃) protons would appear as a doublet. The methine (CH) and methylene (B1212753) (CH₂) protons would show complex splitting patterns due to coupling with each other. The chemical shifts of the CH and CH₂ protons attached to the ester oxygen would be shifted downfield compared to free propylene glycol.

Capric Acid Moiety: The α-methylene protons (adjacent to the carbonyl group) would appear as a triplet. The other methylene protons in the fatty acid chain would appear as a broad multiplet, and the terminal methyl group protons would appear as a triplet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are:

Propylene Glycol Moiety: Three distinct signals would be observed for the methyl (CH₃), methine (CH), and methylene (CH₂) carbons. The chemical shifts of the carbons bonded to the ester oxygen would be shifted downfield. For propylene glycol itself, the carbon signals appear at approximately 18.6 ppm (CH₃), 67.8 ppm (CH₂), and 68.2 ppm (CH). researchgate.net

Capric Acid Moiety: A signal for the carbonyl carbon (C=O) would be observed in the downfield region (around 173 ppm). researchgate.net Signals for the methylene carbons and the terminal methyl carbon of the fatty acid chain would also be present.

Predicted ¹³C NMR Chemical Shifts for Propylene Glycol Moiety in this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~18-20 |

| CH₂ | ~68-72 |

| CH | ~68-72 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) may be weak or absent due to the lability of the ester bond. However, characteristic fragment ions would be observed. Expected fragmentation pathways include:

Cleavage of the ester bond, leading to the formation of an acylium ion corresponding to the capric acid moiety and a fragment ion corresponding to the propylene glycol moiety.

Loss of neutral molecules, such as water or parts of the alkyl chain.

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry (MS/MS) can provide more detailed structural information. By selecting the molecular ion or a prominent fragment ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern specific to that precursor ion is obtained. This can help to confirm the connectivity of the atoms within the molecule. For example, fragmentation of the protonated molecule [M+H]⁺ in an electrospray ionization (ESI) source would likely involve the loss of the capric acid moiety or the propylene glycol moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, IR spectroscopy serves as a fundamental tool for confirming its chemical structure by identifying its characteristic functional groups: the hydroxyl group (-OH), the ester carbonyl group (C=O), and the carbon-oxygen single bonds (C-O) of the ester linkage.

The IR spectrum of this compound exhibits several key absorption bands that are indicative of its structure. The presence of a free hydroxyl group, a defining feature of this monoester, is confirmed by a broad absorption band typically observed in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

A strong, sharp absorption peak characteristic of the ester carbonyl (C=O) stretching vibration is a prominent feature in the spectrum, generally appearing in the 1750-1735 cm⁻¹ range for aliphatic esters orgchemboulder.com. This band is crucial for confirming the esterification of capric acid with propylene glycol. Additionally, the aliphatic C-H stretching vibrations from the propylene and caprate alkyl chains are visible in the 3000-2850 cm⁻¹ region.

The fingerprint region of the spectrum contains complex vibrations that are unique to the molecule. Within this region, the C-O stretching vibrations of the ester group typically produce two or more distinct bands between 1300 cm⁻¹ and 1000 cm⁻¹ orgchemboulder.com. These bands, corresponding to the C-O bonds adjacent to the carbonyl group and the alkyl portion, further corroborate the ester functionality. The United States Pharmacopeia (USP) lists Infrared Absorption as a standard identification test for Propylene Glycol Monocaprylate, underscoring the technique's reliability drugfuture.com.

The table below summarizes the principal IR absorption bands and their corresponding functional groups for this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Appearance |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Broad |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Strong, Sharp |

| Ester Carbonyl (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Multiple Bands, Moderate to Strong |

Hyphenated Analytical Approaches for Comprehensive Characterization

For a comprehensive analysis and unambiguous structural elucidation of this compound, particularly within complex mixtures, hyphenated analytical techniques are indispensable. These methods couple a separation technique with a spectroscopic detection method, providing both qualitative and quantitative information with high sensitivity and specificity ijarnd.comresearchgate.netnih.gov. The most common and powerful hyphenated techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and thermally stable compounds nih.gov. This compound can be analyzed by GC-MS, often after a derivatization step to enhance its volatility and thermal stability cdc.govfao.orggoogle.com. Silylation, for instance, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, reducing polarity and improving chromatographic peak shape.

In this approach, the gas chromatograph first separates the components of the sample mixture. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z) ijarnd.com. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation data nih.govfao.org. This method can effectively separate and identify this compound from related substances such as propylene glycol 2-caprate, propylene glycol dicaprate, and unreacted starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography is well-suited for separating compounds that are non-volatile or thermally labile. When coupled with mass spectrometry, LC-MS becomes a highly versatile and powerful analytical tool nih.govchromatographyonline.com. High-Performance Liquid Chromatography (HPLC) can effectively separate propylene glycol monoesters from diesters and free propylene glycol drugfuture.comshodex.com.

The eluent from the LC column is introduced into the mass spectrometer's ion source, where molecules are ionized before mass analysis. LC-MS provides molecular weight information from the parent ion and structural details from fragmentation patterns, similar to GC-MS nih.gov. This allows for the positive identification and quantification of this compound in various matrices. The development of an ultra-high-pressure liquid chromatographic tandem mass spectrometry (UPLC-MS/MS) method for glycols after derivatization highlights the sensitivity and specificity achievable with this approach nih.gov.

The following table compares the application of GC-MS and LC-MS for the characterization of this compound.

| Technique | Principle | Advantages for this compound Analysis | Considerations |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent separation efficiency; provides detailed structural information through characteristic fragmentation patterns. | May require derivatization to increase volatility and thermal stability. |

| LC-MS | Separation of non-volatile or thermally sensitive compounds followed by mass-based detection. | Applicable without derivatization; separates monoesters, diesters, and free glycols effectively. | Mobile phase selection is critical to ensure compatibility with the MS ion source. |

Mechanistic Studies of Interfacial and Molecular Interactions of Propylene Glycol 1 Caprate

Investigation of Permeation Enhancement Mechanisms across Biological Barriers

Propylene (B89431) glycol 1-caprate facilitates the transport of drug molecules across biological barriers, such as the intestinal epithelium and the stratum corneum, through several distinct yet synergistic mechanisms.

Tight junctions are protein complexes that seal the space between adjacent epithelial cells, regulating the paracellular pathway of transport. Mechanistic studies have demonstrated that propylene glycol 1-caprate can reversibly loosen these junctions to enhance drug permeation. Research on propylene glycol caprylate showed that it opens TJs by reducing the expression of claudin-4, a key protein responsible for the barrier function of these structures nih.gov. This modulation of TJ integrity is a primary mechanism for improving the intestinal absorption of certain drugs nih.gov. The action of the caprate moiety is significant; for instance, sodium caprate, a related compound, has been shown to increase permeability by a mechanism thought to involve an increase in the number of functional pores within the paracellular pathway rather than altering the pore radius itself.

The cell membrane presents a formidable barrier to drug transport. This compound interacts with the lipid bilayer of cell membranes, leading to an increase in membrane fluidity nih.govcir-safety.org. This effect is attributed to its ability to penetrate the membrane and disrupt the orderly packing of the lipid chains. By increasing the mobility and disorder of lipids within the stratum corneum, it facilitates the diffusion of drug molecules through the skin nih.govnih.gov. Studies on the parent molecule, propylene glycol, show that it localizes in the hydrophilic headgroup regions of the lipid bilayer, occupying hydrogen-bonding sites and increasing the disorder of lipid tails in a concentration-dependent manner nih.govnih.gov. This interaction perturbs the membrane structure, thereby lowering its resistance to drug penetration.

Within the skin, this compound demonstrates specific interactions with structural proteins like collagen, which is relevant to its effects in the dermal layers. Research on propylene glycol monocaprylate (PGM) has shown it can act as a molecular "bridge," connecting a drug molecule to collagen through the formation of hydrogen bonds nih.gov. This interaction enhances the miscibility of the drug within the viable epidermis and dermis, contributing to increased skin retention of the active compound nih.gov. Furthermore, the propylene glycol component of the molecule is known to form solvates with drug compounds google.com. These solvates can exhibit increased thermal stability and altered solubility compared to the non-solvated drug, which can influence the drug's partitioning and transport within biological tissues google.com.

Drug absorption across an epithelial barrier can occur via two main routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells) wikipedia.org. This compound enhances drug transport through both of these routes.

Paracellular Transport : By modulating tight junctions and loosening the connections between cells, this compound directly enhances the paracellular pathway nih.gov. This route is particularly important for the permeation of hydrophilic molecules that cannot easily cross the lipid-rich cell membranes wikipedia.org.

Transcellular Transport : The compound's ability to increase cell membrane fluidity and disorganize the lipid bilayer reduces the barrier function of the cell membrane itself, thereby facilitating transcellular transport nih.gov. This pathway is critical for lipophilic drugs that diffuse across the cell.

The dual action on both pathways makes this compound a versatile and effective permeation enhancer.

| Mechanism | Effect on Biological Barrier | Primary Pathway Affected | Key Research Finding |

|---|---|---|---|

| Modulation of Tight Junctions | Loosens intercellular junctions | Paracellular | Reduces the expression of claudin-4, a major TJ protein nih.gov. |

| Increased Membrane Fluidity | Disorganizes lipid packing in the cell membrane | Transcellular | Increases mobility and disorder of stratum corneum lipids nih.govnih.gov. |

| Molecular Interactions | Forms H-bonds with tissue proteins like collagen | Transcellular | Acts as a bridge to connect the drug to collagen, increasing miscibility nih.gov. |

Solubilization Phenomena and Mechanisms

In addition to its permeation-enhancing properties, this compound is an effective solubilizing agent, which is crucial for the formulation of poorly soluble drugs.

This compound demonstrates a remarkable capacity to dissolve a wide range of compounds.

Lipophilic Compounds : As an ester of a medium-chain fatty acid, it has a high capacity to solubilize lipophilic (fat-soluble) drugs. Preformulation studies have identified propylene glycol monocaprylate as having a high solubilization capacity for lipophilic compounds like plumbagin, making it a suitable oil phase for nanoemulsion formulations nih.gov. Its ability to act as a solubilizer is a key factor in developing delivery systems for poorly water-soluble drugs wisdomlib.org.

Hydrophilic Compounds : While its primary role is in solubilizing lipophilic agents, the propylene glycol moiety can also improve the solubility of hydrophilic (water-soluble) compounds. Propylene glycol can form stable solvates with certain drugs, which can surprisingly increase their aqueous solubility and stability google.com. This mechanism involves the formation of a crystalline structure where propylene glycol molecules are incorporated, altering the physicochemical properties of the drug in a favorable way for formulation google.com.

| Excipient | Solubility (mg/ml) |

|---|---|

| Capryol 90 (Propylene glycol monocaprylate) | > 80 |

| Labrasol | 125 |

| Labrafac | > 80 |

| Capmul MCM | > 80 |

| Glyceryl trioleate | 50-60 |

| Peceol | 50-60 |

| Span 80 | 50-60 |

| Span 85 | 50-60 |

| DMSO | 22 |

| Ethyl acetate (B1210297) | 48 |

Principles of Micellar Solubilization

Micellar solubilization is a critical mechanism for dissolving substances with poor aqueous solubility in water-based environments. ualberta.ca This process involves the spontaneous interaction of a substance with the micelles of a surfactant in water, leading to the formation of a thermodynamically stable, isotropic solution. ualberta.ca Surfactants are amphiphilic molecules that, at concentrations above their critical micelle concentration (CMC), self-assemble into colloidal-sized aggregates known as micelles. ualberta.ca

These micelles possess a distinct structure with a hydrophobic core and a hydrophilic surface. ualberta.ca The core is formed by the hydrophobic tails of the surfactant molecules, creating a water-excluded environment, while the hydrophilic head groups face the aqueous bulk phase. ualberta.ca The location where a poorly soluble molecule, or solubilizate, resides within the micelle depends on its polarity. ualberta.capharmacy180.com Nonpolar molecules are typically solubilized within the hydrophobic micellar core. ualberta.capharmacy180.com Substances with some degree of polarity (intermediate polarity) are often distributed along the surfactant molecules in the palisade layer, between the core and the hydrophilic shell. ualberta.canih.gov

The solubility of a poorly soluble compound generally shows a linear increase with the concentration of the surfactant once the CMC is surpassed, indicating a direct relationship between solubilization and the presence of micelles. ualberta.ca Several factors influence the extent of micellar solubilization, including the chemical structures of the surfactant and the solubilizate, temperature, and pH. pharmacy180.com For instance, the solubilization capacity can increase with a longer alkyl chain length of the surfactant, which enlarges the micelle's hydrophobic core. pharmacy180.com The nature of the hydrophilic head group can also play a role; for example, ionic surfactants may offer additional ion-dipole interactions that can enhance the solubilization of certain drugs. nih.gov

Self-Assembly and Colloidal System Formation

This compound is a key component in the formation of various self-assembled colloidal systems, which are instrumental in pharmaceutical and other applications. These systems, including microemulsions, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS), leverage the principles of self-assembly to create stable, dispersed formulations for poorly soluble compounds.

Formation and Characterization of Microemulsions and Nanoemulsions

Microemulsions and nanoemulsions are transparent or translucent colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules. pharmaexcipients.comresearchgate.net Nanoemulsions are typically defined as having droplet sizes in the range of 5-200 nm and are kinetically stable, while microemulsions are thermodynamically stable systems with droplet sizes often between 10-150 nm. nih.govnih.govsemanticscholar.org this compound (also known as propylene glycol monocaprylate) is frequently used as the oil phase in the development of these systems due to its ability to solubilize various active compounds. nih.govuclouvain.be The formation of these systems is highly dependent on the specific composition and ratios of the oil, surfactant, and co-surfactant. researchgate.net

The construction of pseudoternary phase diagrams is a fundamental method for identifying the composition ranges that lead to the spontaneous formation of microemulsions or nanoemulsions. nih.govprotocols.io These diagrams map the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) at a constant temperature. nih.gov To simplify the representation into a two-dimensional triangle, the surfactant and co-surfactant are typically mixed at a fixed weight ratio (Smix), and this mixture is considered a single component. nih.govprotocols.io

The diagram is then constructed by titrating mixtures of the oil phase (e.g., this compound) and the Smix with an aqueous phase. nih.govnih.gov The points at which the mixture transitions from turbid to clear and transparent indicate the boundaries of the nanoemulsion or microemulsion region. nih.gov The size and shape of this region on the phase diagram provide crucial information about the self-emulsification efficiency of the system. researchgate.netnih.gov A larger microemulsion area suggests a greater capacity for self-emulsification. researchgate.netnih.gov For example, in a study developing a nanoemulsion with this compound (Capryol 90) as the oil phase, a pseudoternary phase diagram was generated by titrating mixtures of the oil and a surfactant/cosurfactant blend with water to delineate the nanoemulsion domain. nih.gov

The choice of surfactant and co-solvent (or co-surfactant) and their relative ratio (Smix) is critical for the efficient formation of stable nanoemulsions and microemulsions. pharmaexcipients.comnih.gov The surfactant lowers the interfacial tension between the oil and water phases, while the co-surfactant increases the fluidity of the interfacial film, both of which facilitate the spontaneous dispersion of the oil phase into fine droplets. uclouvain.bebiotech-asia.org

The hydrophilic-lipophilic balance (HLB) of the surfactant is an important consideration, with higher HLB surfactants generally favoring the formation of oil-in-water (o/w) emulsions. uclouvain.be However, the structural properties of the surfactant and the molecular volume of the oil also play a significant role. uclouvain.be Research has shown that for this compound (Capryol PGMC®), which is propylene glycol monocaprylate (C8), emulsification is more readily achieved compared to oils with longer alkyl chains and larger molecular volumes, such as propylene glycol monolaurate (C12). uclouvain.be

The ratio of surfactant to co-surfactant (S/CoS) also significantly impacts the size of the nanoemulsion region in the phase diagram. nih.gov Studies have demonstrated that varying the S/CoS ratio can alter the packing at the oil-water interface, thereby changing the efficiency of emulsification. nih.gov For instance, a nanoemulsion formulation using this compound (Capryol 90) as the oil phase was optimized with a 1:1 mixture of Labrasol and Kolliphor RH40 as the surfactant and co-surfactant system. nih.gov Similarly, the use of Propylene glycol as a co-surfactant has been shown to increase the solubility between the oil and aqueous phases, contributing to the stability of the nanoemulsion. biotech-asia.org

The key characterization parameters for nanoemulsions and microemulsions are their droplet size and polydispersity index (PDI). nih.gov These are typically measured using dynamic light scattering (DLS). nih.govresearchgate.net The droplet size should fall within the nanoscale range (typically under 200 nm), and a low PDI value (generally below 0.3) indicates a narrow and uniform distribution of droplet sizes within the formulation. semanticscholar.orguclouvain.be

Research on formulations containing this compound has demonstrated the ability to produce highly homogeneous systems. In one study, an optimized nanoemulsion composed of this compound (Capryol 90) and a surfactant/co-surfactant blend exhibited an average hydrodynamic diameter of 30.9 nm with a narrow PDI. nih.govnih.gov The ratio of the surfactant-cosurfactant blend to the oil (S-CoS/O) was found to be a critical factor; formulations with an S-CoS/O ratio between 1.35 and 1.7 showed a narrow PDI and stable size distribution over time. nih.gov In contrast, ratios below 1 resulted in high polydispersity and instability. nih.gov

The small droplet size of these emulsions, which is smaller than the wavelength of visible light, results in their characteristic optical transparency or translucency. researchgate.netbiotech-asia.org The high percent transmittance of a formulation is often used as an indicator of its nano-sized droplets and physical stability. nih.govbiotech-asia.org

Table 1: Influence of Co-surfactant Type on Nanoemulsion Properties

| Co-surfactant | Average Particle Size (nm) | Polydispersity Index (PDI) | Viscosity (mPa.s) |

| Propylene Glycol | 10.41 ± 0.14 | 0.03 ± 0.02 | 8.72 ± 1.12 |

| PEG 400 | 12.32 ± 0.38 | 0.39 ± 0.58 | 11.26 ± 1.80 |

This table is based on data from a comparative study of co-surfactants in a nanoemulsion system, highlighting that the choice of co-surfactant affects the physical characteristics of the resulting formulation. semanticscholar.org

Self-Emulsifying Drug Delivery Systems (SEDDS/SNEDDS)

Self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of an oil, a surfactant, a co-surfactant or co-solvent, and a drug. nih.govmdpi.com These formulations are designed to spontaneously form a fine oil-in-water emulsion (in the case of SEDDS) or a nanoemulsion (in the case of SNEDDS) upon gentle agitation in an aqueous medium, such as the fluids of the gastrointestinal tract. mdpi.comresearchgate.net The primary advantage of these systems is their ability to enhance the solubilization and absorption of poorly water-soluble drugs. mdpi.compharmaexcipients.com

This compound is frequently utilized in SEDDS and SNEDDS formulations, often serving as the oil phase or as a co-surfactant. science.govwisdomlib.org As a medium-chain fatty acid ester, it offers good solubilization capacity for many lipophilic compounds. wisdomlib.org The selection of components is critical for the successful development of a SEDDS/SNEDDS formulation. Propylene glycol esters of caprylic acid, like this compound, are valued for their role as solubilizers and bioavailability enhancers. wisdomlib.org

The characterization of SEDDS/SNEDDS involves evaluating their self-emulsification performance, which includes assessing the emulsification time and the resulting droplet size of the emulsion formed upon dilution. nih.govnih.gov A formulation is considered efficient if it disperses quickly and forms droplets in the nano-size range (20-200 nm for SNEDDS). uclouvain.be The stability of these systems is also evaluated, often through multiple freeze-thaw cycles and by determining the cloud point, which is the temperature at which the formulation becomes turbid. tandfonline.com

Physicochemical Principles of Spontaneous Emulsification

Spontaneous emulsification is a phenomenon where two immiscible liquids form an emulsion with minimal or no external energy input. This process is driven by the system's tendency to reach a state of lower free energy. The formation of an emulsion involves the creation of a large interfacial area between the two liquid phases. Typically, this is an energetically unfavorable process. However, under specific conditions, the free energy change for emulsification can become zero or negative, leading to spontaneous formation of an emulsion.

The key to spontaneous emulsification lies in the reduction of the interfacial tension between the oil and water phases. When this tension is sufficiently low, the energy required to create new interfaces is minimal. In some cases, a transient negative interfacial tension can occur, which provides a strong driving force for the formation of droplets and increases the interfacial area.

Several mechanisms have been proposed to explain spontaneous emulsification:

Interfacial Turbulence: Gradients in chemical potential across the interface can lead to turbulent flows and instabilities, causing portions of one phase to be dispersed into the other in the form of small droplets. This can be initiated by the diffusion of a component, such as a surfactant or a co-solvent, from one phase to another.

Negative Interfacial Tension: A state of transient negative interfacial tension can arise, for instance, during the transport of a surfactant from the water to the oil phase (or vice versa). This provides a thermodynamic driving force for the expansion of the interface and the formation of an emulsion.

Phase Transitions: Spontaneous emulsification can also occur due to phase transitions within the system, such as moving from a single-phase microemulsion to a two-phase emulsion system by changing temperature or composition.

Role of this compound as an Oil Phase or Co-solvent

This compound, also known as propylene glycol monocaprylate, is a versatile compound that plays a significant role in the formation of microemulsions and self-emulsifying drug delivery systems (SEDDS). Its utility stems from its specific physicochemical properties, which allow it to function effectively as either an oil phase or a co-solvent.

As a derivative of propylene glycol and caprylic acid, this compound possesses both hydrophilic and lipophilic characteristics, making it an effective component in bridging the miscibility gap between oil and water. Commercially available products like Capryol® PGMC and Capryol® 90 are examples of propylene glycol monocaprylate used in pharmaceutical formulations. gattefosse.comgattefosse.com These products are nonionic, water-insoluble surfactants that are employed as co-surfactants in oral lipid-based formulations such as SEDDS and self-microemulsifying drug delivery systems (SMEDDS). gattefosse.compharmaexcipients.com

The following table summarizes some of the key physicochemical properties of propylene glycol monocaprylate:

| Property | Value | Source |

| HLB Value | 5-6 | gattefosse.comgattefosse.com |

| Viscosity | 20 mPa.s (at 20°C) | gattefosse.comgattefosse.com |

| Solubility in Water | Insoluble | cymitquimica.com |

| Solubility in Other Solvents | Very soluble in alcohol, chloroform, and methylene (B1212753) chloride | cymitquimica.com |

The role of this compound in emulsification is multifaceted. Its amphiphilic nature allows it to partition at the oil-water interface, thereby reducing interfacial tension. This reduction in interfacial tension is a critical factor in facilitating spontaneous emulsification. researchgate.net In the context of SEDDS, when a formulation containing this compound comes into contact with aqueous gastrointestinal fluids, it can spontaneously form a fine oil-in-water emulsion or microemulsion.

Research has demonstrated the impact of propylene glycol monocaprylate on the phase behavior of microemulsion systems. The formation of stable microemulsions is highly dependent on the relative concentrations of the oil phase, surfactant, and water. Phase diagrams are used to map the different phases that form at various compositions. For instance, studies have compared the phase behavior of systems containing propylene glycol monocaprylate (a C8 ester) with those containing propylene glycol monolaurate (a C12 ester). researchgate.net These studies show that the fatty acid chain length influences the phase behavior, with the shorter chain length of the caprylate ester affecting the regions of microemulsion formation. researchgate.net

The table below, derived from phase diagram studies, illustrates the conditions under which microemulsions are formed in systems containing propylene glycol monocaprylate and a surfactant (PEG-35 castor oil).

| Ratio of Propylene Glycol Monocaprylate to Surfactant (w/w) | Water Content (% w/w) | Resulting Phase | Source |

| 9:1 | 0-10 | Water-in-oil microemulsion | researchgate.net |

| 7:3 | 0-20 | Water-in-oil microemulsion | researchgate.net |

| 5:5 | 0-40 | Water-in-oil microemulsion | researchgate.net |

| 3:7 | 0-70 | Oil-in-water microemulsion | researchgate.net |

| 1:9 | 0-90 | Oil-in-water microemulsion | researchgate.net |

Note: The table provides a simplified representation of the phase behavior. The actual phase diagrams show more complex transitions, including the formation of gel phases.

As a co-solvent, this compound can enhance the solubility of poorly water-soluble drugs within the lipid-based formulation. This is crucial for improving the oral bioavailability of such drugs. By dissolving the drug in the oil phase, this compound ensures that the drug remains in a solubilized state when the emulsion is formed in the gastrointestinal tract, which can lead to enhanced absorption.

Furthermore, the choice of propylene glycol monocaprylate can influence the resulting droplet size of the emulsion. In one study, a self-nanoemulsifying drug delivery system (SNEDDS) was developed using Capryol PGMC® as the oil phase. uclouvain.be The resulting nanoemulsions had droplet sizes of less than 200 nm. uclouvain.be The small droplet size provides a large interfacial area for drug release and absorption. The molecular volume of the oil phase can affect the ease of emulsification; oils with smaller molecular volumes, such as propylene glycol monocaprylate, can be easier to emulsify compared to those with longer alkyl chains. uclouvain.be

Computational Modeling and Simulation Studies of Propylene Glycol 1 Caprate

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. While direct MD simulation studies specifically detailing Propylene (B89431) glycol 1-caprate are not extensively documented, research on its parent molecule, propylene glycol (PG), provides a framework for understanding how such simulations would be approached.

For instance, MD simulations have been performed to investigate the physical properties of pure propylene glycol, showing that force fields like COMPASS can accurately reproduce experimental data on density and bulk modulus under various pressures researchgate.net. All-atom MD simulations have also been used to study PG in binary mixtures, such as with water, to understand phenomena like micro-solvation, which influences solubility chemrxiv.orgchemrxiv.org. These studies typically analyze parameters like radial distribution functions to describe the structure of the liquid and hydrogen bonding dynamics researchgate.netchemrxiv.org.

Applying this methodology to Propylene glycol 1-caprate would involve creating a precise molecular model and force field for the ester. Simulations could then predict its behavior in bulk liquid form, in solution, or in contact with other phases, providing data on its conformational dynamics, interactions, and contributions to the properties of formulations.

Coarse-Grained Molecular Dynamics for Aggregation Behavior

While all-atom MD provides high-resolution detail, it is computationally expensive for studying large-scale phenomena like micelle formation or aggregation, which occur over longer time and length scales. Coarse-grained (CG) molecular dynamics simplifies the system by grouping clusters of atoms into single "beads." This reduction in degrees of freedom allows for the simulation of larger systems for longer durations.

The development of a CG model for this compound would involve mapping its atomic structure to a simpler representation. For example, the propylene glycol headgroup might be one bead, while segments of the caprate tail could be represented by several other beads. The interactions between these beads are parameterized to reproduce properties of the all-atom model or experimental data.

CG simulations are particularly well-suited for studying the self-assembly and aggregation of amphiphilic molecules. Although specific studies on this compound are not available, the methodology has been successfully applied to similar systems, such as block copolymers that form micelles for drug delivery nih.gov. A CG-MD simulation could predict whether this compound forms aggregates in an aqueous environment, the critical micelle concentration, and the morphology of the resulting structures.

Table 1: Illustrative Parameters for a Hypothetical Coarse-Grained Model of this compound This table is for illustrative purposes to demonstrate the concepts of coarse-graining.

| Molecular Fragment | Mapped CG Bead | Bead Type | Key Interaction Parameters |

|---|---|---|---|

| Propylene Glycol Head | PG | Polar (P) | Lennard-Jones (ε, σ), Partial Charge |

| Carbonyl Group (Ester) | E | Polar (P) | Lennard-Jones (ε, σ), Partial Charge |

| C1-C4 of Caprate Tail | T1 | Apolar (C) | Lennard-Jones (ε, σ) |

| C5-C9 of Caprate Tail | T2 | Apolar (C) | Lennard-Jones (ε, σ) |

Investigation of Interfacial Phenomena and Membrane Interactions

Propylene glycol esters are frequently used in topical and transdermal formulations, where their interaction with the skin's lipid barrier, the stratum corneum, is crucial. MD simulations are an ideal tool for investigating these interfacial phenomena at a molecular level.

Studies on the parent molecule, propylene glycol, have demonstrated its mechanism as a penetration enhancer. MD simulations of PG with model stratum corneum lipid bilayers show that PG molecules localize at the hydrophilic lipid headgroup region, disrupting the hydrogen bond network between the lipids and water nih.gov. This interaction increases the disorder and mobility of the lipid tails, thereby enhancing the permeability of the membrane nih.gov.

A simulation of this compound interacting with a lipid bilayer would provide deeper insight. The addition of the lipophilic 10-carbon caprate tail would likely cause the molecule to orient differently at the interface compared to PG alone. It is hypothesized that the propylene glycol head would anchor at the polar headgroup region of the membrane, while the caprate tail would intercalate into the hydrophobic lipid core. This could lead to significant disruption of the ordered lipid packing, potentially creating transient pores or increasing the free volume within the bilayer, thereby facilitating drug penetration. While this specific simulation has not been reported, the methodology is well-established for studying the interaction of various molecules with cell membranes nih.govnih.gov.

Structure-Activity Relationship (SAR) Modeling for Predictive Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. These models are essential for predictive design, allowing researchers to estimate the performance of new molecules without synthesizing and testing them.

In the context of this compound, a key "activity" is its function as a skin penetration enhancer. While no specific QSAR model for this compound has been identified in the literature, experimental data shows that various propylene glycol esters enhance the dermal penetration of active pharmaceutical ingredients cir-safety.org. For example, propylene glycol caprylate has been shown to increase the flux of diclofenac (B195802) through rat skin cir-safety.org.

To build a QSAR model for penetration enhancement by propylene glycol esters, one would follow these general steps:

Data Collection: Compile a dataset of various propylene glycol esters with experimentally measured penetration enhancement ratios for a specific drug.

Descriptor Calculation: For each ester, calculate a set of molecular descriptors that quantify its structural, physical, and chemical properties. These can include molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and various topological indices.

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation linking the descriptors to the observed activity.

Validation: Test the model's predictive power using internal and external validation sets.

Such a model could predict the efficacy of this compound and guide the design of new esters with optimized penetration-enhancing properties.

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study of Propylene Glycol Esters This table contains hypothetical data for illustrative purposes.

| Compound | LogP | Molecular Weight (g/mol) | H-Bond Acceptors | Penetration Enhancement Ratio (Hypothetical) |

|---|---|---|---|---|

| Propylene glycol 1-butyrate | 1.25 | 160.21 | 3 | 2.5 |

| Propylene glycol 1-hexanoate | 2.29 | 188.26 | 3 | 4.8 |

| This compound | 4.37 | 244.37 | 3 | 8.2 |

| Propylene glycol 1-laurate | 5.41 | 272.42 | 3 | 9.5 |

In Silico Approaches for Predicting Compound Behavior in Complex Systems

Beyond studying the molecule in isolation or with a single interface, in silico approaches can predict the behavior of this compound within complex multicomponent systems, such as pharmaceutical formulations. Propylene glycol monocaprylate is used as a solubilizer and oil phase in nanoemulsions and other lipid-based drug delivery systems nih.gov.

Computational tools can help predict the phase behavior of such formulations. For instance, MD simulations can be used to calculate interaction parameters (like the Flory-Huggins parameter) between the compound and other excipients, which can then be used in higher-level models to predict miscibility and stability nih.gov. Simulations can also shed light on potential unwanted interactions. For example, an experimental study identified that propylene glycol monocaprylate and monolaurate could form crystalline solvates with a developmental drug, leading to precipitation from a liquid formulation nih.gov. While this was an experimental finding, predictive in silico tools for crystal structure prediction and solubility could potentially forecast such incompatibilities early in the formulation development process.

By simulating the interactions between this compound, a drug, surfactants, and an aqueous phase, computational models can accelerate the design of stable and effective formulations, such as self-microemulsifying drug delivery systems (SMEDDS), by predicting particle size, drug loading capacity, and stability.

Degradation Pathways and Stability Assessment of Propylene Glycol 1 Caprate

Chemical Degradation Mechanisms

The principal chemical degradation pathway for propylene (B89431) glycol 1-caprate is the hydrolysis of its ester linkage, a reaction influenced by environmental factors such as pH and temperature. Oxidative processes can also contribute to its breakdown, primarily targeting the propylene glycol moiety.

Hydrolytic Pathways and Reaction Kinetics

The stability of propylene glycol 1-caprate is largely dependent on the hydrolysis of its ester bond, which results in the formation of propylene glycol and capric acid. This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the ester groups of propylene glycol esters, such as propylene glycol alginate, have been shown to be stable. However, these conditions can promote the hydrolytic degradation of other linkages if present, such as the glycosidic linkages in a polysaccharide backbone . For simple esters like this compound, the primary degradation would still focus on the ester bond, though kinetics may be slow compared to base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification) : In alkaline environments, the ester linkage is susceptible to rapid hydrolysis. Studies on related compounds, such as propylene glycol alginate esters, demonstrate that under alkaline conditions, the ester groups are hydrolyzed with little degradation of the polymer backbone . This indicates that for this compound, the ester bond would be the primary site of attack.

Table 1: Hydrolysis Half-Life of a Related Propylene Glycol Ester (PGMEA) in vitro

| Medium | Concentration (µg/mL) | Half-Life (minutes) |

|---|---|---|

| Human Blood | 5 | 36 |

| Human Blood | 50 | 34 |

| Rat Blood | 5 | 16 |

| Rat Blood | 50 | 15 |

| Human Liver Homogenate | 5 & 50 | 34 |

| Rat Liver Homogenate | 5 & 50 | 28-30 |

Data derived from studies on Propylene Glycol Monomethyl Ether Acetate (B1210297) nih.gov.

Oxidative Degradation Processes and Product Identification

Oxidative degradation can occur alongside hydrolysis, particularly at elevated temperatures or in the presence of oxidizing agents. The degradation primarily targets the propylene glycol portion of the molecule. Low-temperature oxidative degradation of propylene glycol is understood to proceed through a radical-mediated mechanism researchgate.net.

Upon cleavage of the ester bond, the resulting propylene glycol can undergo oxidation. The main degradation product of propylene glycol exposed to sunlight has been identified as lactic acid, with minor products including formic acid, acetic acid, and oxalic acid stackexchange.com. Thermal degradation and oxidation can also produce aldehydes and ketones researchgate.netstackexchange.com.

Potential oxidative degradation products originating from the propylene glycol moiety include:

Propionaldehyde

Acetone

Lactic Acid

Acetic Acid

Formic Acid

Studies using Fenton's reagent, a strong oxidizing system, on propylene glycol wastewater have identified intermediates such as aldehyde, acetone, methanol, formic acid, and acetic acid before eventual mineralization to CO2 and H2O researchgate.net.

Enzymatic Degradation and Biotransformation

In biological systems, the primary route of metabolism for this compound is enzymatic hydrolysis, catalyzed by lipases and esterases that are ubiquitous in nature.

Enzyme Specificity and Reaction Rate Profiling

Propylene glycol esters of fatty acids are known to be hydrolyzed by enzymes. Pancreatic lipase (B570770), for instance, has been shown to hydrolyze 70% of propylene glycol monostearate in vitro over 18 hours inchem.orginchem.org. This demonstrates that lipases, which catalyze the hydrolysis of triglycerides, are effective in breaking the ester bond of propylene glycol fatty acid esters inchem.orginchem.orgnih.gov.

Enzymatic methods are also used in the synthesis of propylene glycol monoesters, utilizing lipases to catalyze the esterification or transesterification reaction. This process can yield a mixture with 40% to 70% monoesters google.com. The specificity of microbial lipases for different esters is well-documented, and they are key enzymes in the degradation of various biopolyesters nih.govmdpi.com. While specific reaction rate profiling for this compound is not available, it is expected to be a substrate for a wide range of microbial and digestive lipases due to its structure as a fatty acid monoester.

Identification of Enzymatic Metabolites and Intermediates

The enzymatic degradation of this compound is a hydrolytic process that cleaves the ester bond. The initial and primary metabolites of this biotransformation are its constituent components:

Propylene Glycol

Capric Acid (Decanoic acid)

This is supported by metabolic studies on other propylene glycol fatty acid esters, which confirm their hydrolysis into propylene glycol and the corresponding fatty acid inchem.orginchem.org. Following this initial hydrolysis, the two metabolites enter their respective metabolic pathways. Propylene glycol is metabolized in the body, while capric acid, a medium-chain fatty acid, is metabolized through beta-oxidation.

Environmental Biodegradation Studies

The environmental fate of this compound is determined by its susceptibility to biodegradation. As an ester, it is expected to undergo initial hydrolysis into propylene glycol and capric acid, both of which are known to be readily biodegradable.

Propylene glycol itself is rapidly degraded in various environmental media. Its biodegradation half-life in water is estimated to be 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions cdc.gov. In soil, the half-life is expected to be similar or even shorter cdc.gov. The rate of degradation is influenced by temperature, with average rates in soil ranging from 2.3 mg/kg per day at -2°C to 93.3 mg/kg per day at 25°C cdc.gov. Studies have shown that microbial populations can adapt to propylene glycol, reducing lag times for degradation upon subsequent exposures nih.gov.

Table 2: Biodegradation Half-Life of Propylene Glycol

| Condition | Medium | Half-Life (Days) |

|---|---|---|

| Aerobic | Water | 1 - 4 |

| Anaerobic | Water | 3 - 5 |

Data from Agency for Toxic Substances and Disease Registry cdc.gov.

Aerobic and Anaerobic Degradation Products

The biodegradation of this compound proceeds via a two-step process. The initial step is the enzymatic hydrolysis of the ester linkage, yielding propylene glycol and capric acid (also known as decanoic acid). The subsequent degradation of these two products depends on the presence or absence of oxygen.

Propylene Glycol Degradation:

Under aerobic conditions , microorganisms metabolize propylene glycol through several pathways. A major intermediate identified is 1-hydroxy-2-propanone, which is then converted to pyruvate. dtic.mil Pyruvate can subsequently enter the tricarboxylic acid (TCA) cycle to be completely oxidized to carbon dioxide and water. dtic.mil

In anaerobic environments , the degradation of propylene glycol follows a different route. It is often fermented to products such as propionaldehyde, n-propanol, and propanoic acid. dtic.milnih.gov Further anaerobic decomposition can lead to the formation of propionate (B1217596) and acetate. nih.gov

Capric Acid Degradation:

Capric acid, a C10 saturated fatty acid, is also readily biodegradable. In aerobic settings , it is metabolized by β-oxidation. nih.govwikipedia.org This process involves the sequential removal of two-carbon units, producing acetyl-CoA, which then enters the citric acid cycle for energy production. wikipedia.org

Under anaerobic conditions , the degradation of long-chain fatty acids like capric acid is a more complex process carried out by syntrophic bacteria in conjunction with methanogens. nih.govnih.gov The fatty acid is broken down via β-oxidation to acetate, with the potential for intermediates like propionate depending on the microbial consortium. nih.gov The hydrogen produced during this process is consumed by methanogens, which is crucial for the thermodynamic feasibility of the degradation. nih.gov

The following table summarizes the primary degradation products of this compound's constituent parts.

| Original Compound | Condition | Primary Degradation Products |

| Propylene Glycol | Aerobic | 1-Hydroxy-2-propanone, Pyruvate, Carbon Dioxide, Water dtic.mil |

| Anaerobic | Propionaldehyde, n-Propanol, Propanoic Acid, Propionate, Acetate dtic.milnih.gov | |

| Capric Acid | Aerobic | Acetyl-CoA (via β-oxidation), Carbon Dioxide, Water nih.govwikipedia.org |

| Anaerobic | Acetate, Propionate, Methane (in the presence of methanogens) nih.gov |

Factors Influencing Microbial Degradation (e.g., Nutrient Availability, Inoculum)

The rate and extent of this compound biodegradation are influenced by several environmental factors that affect microbial activity.

Nutrient Availability: The presence of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. Studies on propylene glycol have demonstrated that its degradation can be limited by the availability of these nutrients. dtic.milcopernicus.orgnih.gov The addition of nitrogen (as ammonia) and phosphorus has been shown to significantly enhance the rate of propylene glycol degradation. dtic.mil

Inoculum: The source and density of the microbial population (inoculum) play a significant role. Environments with a pre-existing community of microorganisms adapted to degrading glycols and fatty acids will exhibit faster degradation rates. copernicus.orgresearchgate.net The presence of specific microbial consortia, such as syntrophic bacteria and hydrogen-utilizing methanogens, is essential for the complete anaerobic degradation of the capric acid component. nih.gov

Temperature: Microbial activity is highly dependent on temperature. The biodegradation of propylene glycol has been observed to be faster at higher ambient temperatures (e.g., 25°C) compared to colder conditions (e.g., -2°C to 8°C). hydratechfluids.com

Oxygen Availability: The presence or absence of oxygen determines the metabolic pathways used by microorganisms and, consequently, the degradation products formed, as detailed in the previous section.

Substrate Concentration: At very low concentrations (below 1%), propylene glycol can serve as a nutrient for bacteria, while at concentrations above 20%, it can inhibit microbial growth. hydratechfluids.com High concentrations of long-chain fatty acids can also be inhibitory to certain anaerobic microorganisms. researchgate.net

The table below outlines the key factors and their impact on the microbial degradation of the components of this compound.

| Factor | Influence on Degradation |